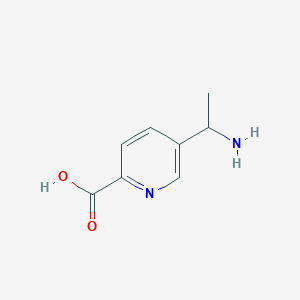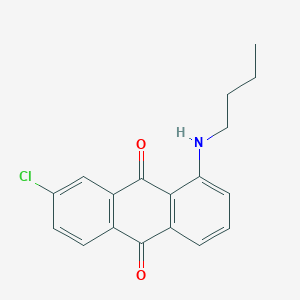
1-(Butylamino)-7-chloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylamino)-7-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is characterized by the presence of a butylamino group and a chlorine atom attached to the anthracene backbone, making it a unique derivative with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-7-chloroanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Chlorination: The amino-anthracene is chlorinated to introduce the chlorine atom.
Alkylation: Finally, the amino group is alkylated with butylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and alkylation under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butylamino)-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1-(Butylamino)-7-chloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a dye intermediate and in the production of pigments.
Mecanismo De Acción
The mechanism of action of 1-(Butylamino)-7-chloroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where it targets rapidly dividing cells.
Comparación Con Compuestos Similares
- 1-Aminoanthraquinone
- 1-Chloroanthraquinone
- 1-Butylaminoanthraquinone
Comparison: 1-(Butylamino)-7-chloroanthracene-9,10-dione is unique due to the presence of both a butylamino group and a chlorine atom, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
61100-75-2 |
|---|---|
Fórmula molecular |
C18H16ClNO2 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
1-(butylamino)-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)14-10-11(19)7-8-12(14)17(13)21/h4-8,10,20H,2-3,9H2,1H3 |
Clave InChI |
ZVRCNAAUDULARU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
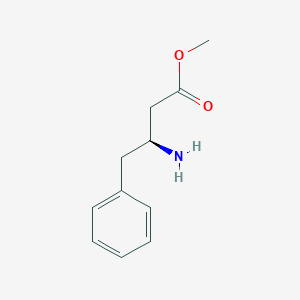
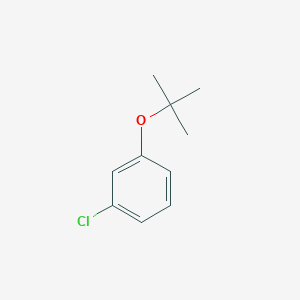
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)




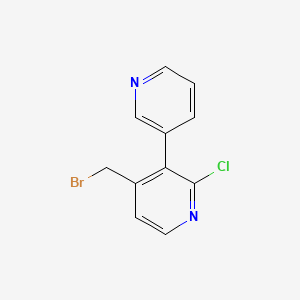
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
